molecular formula C8H15ClO3S B6238774 (4-ethyloxan-4-yl)methanesulfonyl chloride CAS No. 2137841-11-1

(4-ethyloxan-4-yl)methanesulfonyl chloride

Cat. No.: B6238774
CAS No.: 2137841-11-1
M. Wt: 226.7
InChI Key:
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Description

(4-ethyloxan-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a methanesulfonyl group attached to a 4-ethyloxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethyloxan-4-yl)methanesulfonyl chloride typically involves the reaction of 4-ethyloxan-4-yl alcohol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethyloxan-4-yl alcohol+methanesulfonyl chloride(4-ethyloxan-4-yl)methanesulfonyl chloride+HCl\text{4-ethyloxan-4-yl alcohol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-ethyloxan-4-yl alcohol+methanesulfonyl chloride→(4-ethyloxan-4-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ethyloxan-4-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: Although less common, reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reaction.

    Catalysts: Bases like pyridine or triethylamine are frequently used to neutralize the hydrochloric acid byproduct.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

Chemistry

In organic synthesis, (4-ethyloxan-4-yl)methanesulfonyl chloride is used as a reagent for introducing the methanesulfonyl group into various molecules. This functional group is valuable for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds.

Biology and Medicine

In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the modification of biologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.

Industry

Industrially, this compound is employed in the production of specialty chemicals, agrochemicals, and polymers. Its ability to form stable sulfonate esters and amides makes it a versatile building block in various manufacturing processes.

Mechanism of Action

The mechanism by which (4-ethyloxan-4-yl)methanesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the 4-ethyloxan-4-yl group.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.

Uniqueness

(4-ethyloxan-4-yl)methanesulfonyl chloride is unique due to the presence of the 4-ethyloxan-4-yl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specialized synthetic applications.

Properties

CAS No.

2137841-11-1

Molecular Formula

C8H15ClO3S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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